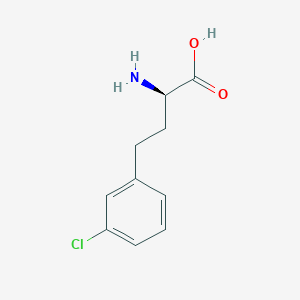

(R)-3-Chloro-homophenylalanine

Description

(R)-3-Chloro-homophenylalanine is a chiral amino acid derivative characterized by a homophenylalanine backbone (an extended phenylalanine analog with an additional methylene group) substituted with a chlorine atom at the 3-position of the phenyl ring. This compound’s stereochemistry is defined by the R-configuration at its chiral center, which distinguishes it from its S-enantiomer, (S)-3-Chloro-homophenylalanine. Such enantiomeric differences often lead to distinct biological activities and applications, particularly in drug development and biochemical research.

Properties

IUPAC Name |

(2R)-2-amino-4-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVNXVGEFJHTMY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

(R)-3-Chloro-homophenylalanine serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide sequences can modify biological activity and stability, making it a valuable tool in the development of therapeutic peptides.

Key Points:

- Enhances biological activity through structural modification.

- Used in creating cyclic and linear peptides for various applications.

Drug Development

The compound plays a vital role in pharmaceutical research, particularly in the design of novel drugs targeting specific biological pathways. Its structural characteristics allow for the development of compounds with improved efficacy against diseases.

Key Points:

- Utilized in developing inhibitors for enzymes relevant to disease mechanisms.

- Contributes to the creation of targeted therapies for neurological disorders.

Bioconjugation

Bioconjugation processes leverage (R)-3-Chloro-homophenylalanine to attach biomolecules to drugs or imaging agents. This enhances the specificity and efficacy of therapeutic agents.

Key Points:

- Facilitates the attachment of targeting moieties to therapeutic compounds.

- Improves delivery and action of drugs in specific tissues.

Neuroscience Research

In neuroscience, (R)-3-Chloro-homophenylalanine is instrumental in studying neurotransmitter systems. It aids researchers in understanding the role of amino acid derivatives in brain function and disorders.

Key Points:

- Used to create analogs for neurotransmitters.

- Assists in exploring synaptic functions and potential treatments for mental health conditions.

Protein Engineering

The compound is utilized in protein engineering to design proteins with enhanced properties. This application is crucial for developing enzymes and therapeutic proteins with improved functionalities.

Key Points:

- Aids in modifying protein structures for better catalytic activities.

- Supports the creation of proteins with specific binding affinities.

Data Table: Applications Overview

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides | Enhanced biological activity |

| Drug Development | Design of novel drugs targeting specific pathways | Improved efficacy against diseases |

| Bioconjugation | Attachment of biomolecules to drugs | Increased specificity and efficacy |

| Neuroscience Research | Study of neurotransmitter systems | Insights into brain function |

| Protein Engineering | Design of proteins with enhanced properties | Better catalytic activities |

Case Studies

- Inhibitory Studies on Aminopeptidases : Research demonstrated that phosphonic acid analogues of homophenylalanine exhibit higher inhibitory potential against human and porcine alanine aminopeptidases compared to traditional phenylalanine derivatives. The findings suggest that (R)-3-Chloro-homophenylalanine could be a promising candidate for developing new enzyme inhibitors .

- Neuroscience Applications : Studies have shown that modifications using (R)-3-Chloro-homophenylalanine can lead to the development of neurotransmitter analogs that significantly affect synaptic transmission, providing potential therapeutic avenues for treating neurodegenerative disorders .

- Peptide Therapeutics : A study highlighted the successful synthesis of cyclic peptides incorporating (R)-3-Chloro-homophenylalanine, demonstrating its effectiveness in enhancing peptide stability and bioactivity .

Mechanism of Action

The mechanism by which (R)-3-Chloro-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Research Implications and Limitations

- Stereochemical Specificity : The R-enantiomer’s utility in asymmetric catalysis or drug design remains underexplored compared to its S-counterpart. Further studies on its pharmacokinetics are warranted.

- Data Gaps: Limited direct comparisons with non-amino acid chloro-aromatics (e.g., chlorophenyl ethers) exist. Cross-disciplinary studies could reveal novel applications.

Conclusion : (R)-3-Chloro-homophenylalanine occupies a unique niche due to its chiral and structural features. While its synthetic analogs prioritize polymer chemistry or antimicrobial activity, this compound’s biological relevance positions it as a promising candidate for precision medicine and enzymology.

Biological Activity

(R)-3-Chloro-homophenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

(R)-3-Chloro-homophenylalanine is characterized by the presence of a chlorine atom at the 3-position of the homophenylalanine structure. Its molecular formula is , with a molecular weight of approximately 201.64 g/mol. The synthesis of this compound typically involves the chlorination of homophenylalanine derivatives, which can be achieved through various organic reactions, including nucleophilic substitution methods.

Antimicrobial Properties

Research has indicated that (R)-3-Chloro-homophenylalanine exhibits significant antimicrobial activity. In a study evaluating various amino acid-based antimicrobial agents, it was found that compounds with halogen substituents, such as chlorine, displayed enhanced activity against Gram-negative bacteria. Specifically, (R)-3-Chloro-homophenylalanine demonstrated effective inhibition against Escherichia coli and other pathogenic strains .

The mechanism underlying the antimicrobial action of (R)-3-Chloro-homophenylalanine may involve its ability to inhibit bacterial enzymes such as alanine racemase (Alr). This enzyme plays a critical role in bacterial cell wall synthesis by converting L-alanine to D-alanine. Studies have shown that halogenated derivatives like (R)-3-Chloro-homophenylalanine act as irreversible inactivators of Alr, thus disrupting bacterial growth .

Case Studies and Research Findings

- Inhibition Studies :

- Peptidomimetics Development :

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of various related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (R)-3-Chloro-homophenylalanine | C₉H₁₀ClNO₂ | Chlorination at the 3-position | Antimicrobial against Gram-negative bacteria |

| N-Fmoc-3-chloro-D-homophenylalanine | C₂₅H₂₂ClNO₄ | Fmoc protecting group | Used in peptide synthesis |

| N-Fmoc-4-chloro-D-homophenylalanine | C₂₅H₂₂ClNO₄ | Chlorination at the 4-position | Similar applications as above |

| N-Fmoc-(S)-3-fluorohomophenylalanine | C₂₅H₂₂FNO₄ | Fluorinated derivative | Less reactive than chlorinated analogs |

Preparation Methods

Enzymatic Synthesis Using Engineered Aminotransferases

Enzymatic methods have emerged as a robust approach for synthesizing enantiomerically pure amino acids. A seminal study demonstrated the use of engineered Escherichia coli aspartate aminotransferase (AAT) for the asymmetric synthesis of L-homophenylalanine with 97% yield and >99.9% enantiomeric excess (ee) . By mutating residues R292 and L18 to glutamate and histidine, respectively, the enzyme’s substrate specificity was altered to accommodate bulkier aromatic keto acids.

For (R)-3-Chloro-homophenylalanine, this methodology could be adapted by substituting the native substrate, 2-oxo-4-phenylbutanoic acid, with 3-chloro-homophenylpyruvic acid. The engineered AAT would catalyze the transfer of an amino group from L-lysine to the keto acid, yielding the desired (R)-configured product. A critical advantage of this approach is the reaction’s thermodynamic driving force: the low solubility of the product and the spontaneous cyclization of the transamination byproduct (Δ1-piperideine 2-carboxylate) ensure near-quantitative conversion .

Challenges include the synthesis of 3-chloro-homophenylpyruvic acid, which may require Friedel-Crafts acylation or directed ortho-lithiation of a pre-chlorinated benzaldehyde derivative. Furthermore, enzyme engineering may be necessary to optimize activity toward the chloro-substituted substrate, as steric and electronic effects could alter binding affinity.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a scalable industrial method for producing chiral amino acids. This technique involves the reduction of prochiral α-keto esters or enamides using transition-metal catalysts with chiral ligands. For example, rhodium complexes with phosphine ligands (e.g., BINAP) have been employed to synthesize β-aryl alanines with ee values exceeding 95% .

Applying this to (R)-3-Chloro-homophenylalanine, the synthesis would begin with the preparation of (Z)-α-acetamido-3-chloro-cinnamic acid methyl ester. Hydrogenation under 5–10 kg/cm² H₂ pressure in the presence of Rh/Al₂O₃ or PtO₂ catalysts would yield the (R)-enantiomer . The choice of catalyst and solvent significantly impacts stereoselectivity; polar aprotic solvents like methanol enhance hydrogen bonding interactions, favoring the desired configuration.

Chiral Pool and Resolution Strategies

The chiral pool approach leverages naturally occurring chiral precursors to streamline synthesis. For instance, (R)-phenylalanine could serve as a starting material, with subsequent homologation and chlorination steps. Homologation via Arndt-Eistert reaction introduces the additional methylene group, while chlorination is achieved using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) and ClSiMe₃.

Racemic resolution, though less efficient, remains viable for small-scale production. Diastereomeric salt formation with chiral resolving agents (e.g., camphorsulfonic acid) enables separation via fractional crystallization. However, this method suffers from maximum theoretical yields of 50%, necessitating recycling of the undesired enantiomer.

Protective Group Strategies in Multi-Step Synthesis

Protective groups are indispensable in multi-step syntheses to prevent undesired side reactions. The Boc group, stable under acidic conditions, is commonly used to protect the α-amino group during chlorination and hydrogenation steps . For example, Boc-protected 3-chloro-homophenylalanine methyl ester can be hydrolyzed under mild acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid without epimerization.

Fmoc protection, favored in solid-phase peptide synthesis (SPPS), offers orthogonal deprotection under basic conditions (e.g., piperidine). This compatibility enables seamless integration of (R)-3-Chloro-homophenylalanine into peptide chains during automated synthesis .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of the primary preparation methods:

| Method | Yield (%) | Enantiomeric Excess (%) | Conditions | Scalability |

|---|---|---|---|---|

| Enzymatic Transamination | 85–97 | >99.9 | Aqueous buffer, pH 7.5, 37°C | Moderate |

| Asymmetric Hydrogenation | 70–90 | 90–98 | Rh/Al₂O₃, 5–10 kg/cm² H₂, 25–70°C | High |

| Chiral Pool Synthesis | 60–75 | 95–99 | Anhydrous THF, −78°C to RT | Low to Moderate |

| Racemic Resolution | 30–40 | 99+ (after resolution) | Ethanol/water, chiral acid/base | Low |

Enzymatic methods excel in stereoselectivity but require specialized biocatalysts. Asymmetric hydrogenation offers superior scalability but demands stringent control over reaction parameters. The chiral pool approach is limited by the availability of suitable precursors, while racemic resolution is impractical for large-scale applications.

Q & A

Q. What are the critical steps in synthesizing (R)-3-Chloro-homophenylalanine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with chlorination of phenylalanine derivatives or enantioselective synthesis using chiral catalysts. Key steps include:

- Chlorination : Introduction of the chlorine substituent at the 3-position of the phenyl ring under controlled conditions (e.g., using Cl₂ or SOCl₂ in inert solvents like DCM) .

- Enantiomeric control : Use of chiral auxiliaries or asymmetric catalysis to ensure the (R)-configuration. For example, enzymatic resolution or chiral HPLC may refine enantiomeric excess (ee) .

- Purification : Column chromatography with silica gel or reverse-phase HPLC to achieve >95% purity. Solvent selection (e.g., acetonitrile/water gradients) impacts resolution . Methodological tip: Monitor reaction progress via TLC or LC-MS, and optimize temperature (e.g., 0–25°C) to minimize racemization .

Q. How is (R)-3-Chloro-homophenylalanine characterized to confirm structural and chiral integrity?

- Spectroscopic analysis :

- NMR : H and C NMR verify the chlorine substitution pattern (e.g., aromatic proton splitting) and stereochemistry. NOESY can confirm spatial arrangement .

- HRMS : Exact mass confirms molecular formula (e.g., C₉H₁₀ClNO₂ requires m/z 215.0353) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (R)-3-Chloro-homophenylalanine across studies?

Discrepancies may arise from:

- Variability in enantiomeric purity : Impure samples (e.g., <90% ee) can skew bioactivity results. Validate ee via chiral HPLC before assays .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter receptor binding. Standardize protocols (e.g., IC₅₀ measurements at pH 7.4) .

- Metabolic instability : Assess compound stability in serum (e.g., 24-hour incubation with fetal bovine serum) to rule out degradation artifacts . Methodological tip: Use meta-analysis frameworks (e.g., PRISMA) to systematically compare studies and identify confounding variables .

Q. What computational strategies are effective for predicting the pharmacokinetic (PK) properties of (R)-3-Chloro-homophenylalanine?

- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) to predict clearance rates. Software like GROMACS or AMBER is recommended .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental ADME data. Validate models using leave-one-out cross-validation .

- Docking studies : Predict binding affinity to targets (e.g., amino acid transporters) using AutoDock Vina. Prioritize poses with lowest RMSD values .

Q. How can researchers design experiments to probe the role of (R)-3-Chloro-homophenylalanine in protein misfolding diseases?

- In vitro aggregation assays : Incubate the compound with amyloid-β or α-synuclein and monitor fibril formation via Thioflavin T fluorescence .

- Cell-based models : Use SH-SY5Y neurons transfected with mutant tau or huntingtin. Quantify aggregate load via immunocytochemistry .

- Control variables : Include D-phenylalanine as a negative control to distinguish chlorine-specific effects from general amino acid interactions .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in (R)-3-Chloro-homophenylalanine toxicity studies?

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use software like GraphPad Prism for robust error estimation .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., 0.1–100 µM doses) to identify significant toxicity thresholds. Apply Bonferroni correction for multiple comparisons .

- Reproducibility checks : Replicate experiments across ≥3 independent batches to account for synthesis variability .

Q. How should researchers address potential environmental contamination risks during (R)-3-Chloro-homophenylalanine handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.